1,1-Dichloro-2-methyl-2-vinylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-methyl-2-vinylcyclopropane: is an organic compound with the molecular formula C6H8Cl2 It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and a vinyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-methyl-2-vinylcyclopropane can be synthesized through the reaction of 1,3-butadiene with carbenes generated from the action of base on chloroform or bromoform . The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the compound using similar methods as described above. The process is optimized for high yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-methyl-2-vinylcyclopropane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Superacids such as trifluoromethanesulfonic acid are used to promote the reaction with arenes.
Major Products:
Scientific Research Applications
1,1-Dichloro-2-methyl-2-vinylcyclopropane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-dichloro-2-methyl-2-vinylcyclopropane involves its reactivity with various chemical species. For example, in oxidation reactions, the compound undergoes radical chain propagation via the addition of polyperoxy radicals to the double bond . In substitution reactions, the compound reacts with arenes under the influence of superacids to form aryl-substituted products .
Comparison with Similar Compounds
1,1-Dichloro-2-vinylcyclopropane: This compound is similar in structure but lacks the methyl group present in 1,1-dichloro-2-methyl-2-vinylcyclopropane.
2,2-Dichlorocyclopropylethene: Another similar compound with a different substitution pattern on the cyclopropane ring.
Properties
CAS No. |
5296-49-1 |
---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1,1-dichloro-2-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Cl2/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3 |
InChI Key |
YRZRPJULSFMEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.